molecular formula C10H12O3 B1356640 4-Methoxy-2,3-dimethylbenzoic acid CAS No. 5628-61-5

4-Methoxy-2,3-dimethylbenzoic acid

Cat. No. B1356640
Key on ui cas rn: 5628-61-5
M. Wt: 180.2 g/mol
InChI Key: IPCTTXWQWCZEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492440B2

Procedure details

2.50 g of 4-methoxy-2,3-dimethylbenzoic acid (G1) are dissolved in 160 ml of tetrahydrofuran under a nitrogen atmosphere and cooled to (−) 78° C. 11.5 ml of sec-BuLi are subsequently added dropwise at such a rate that the temperature of the reaction solution does not exceed (−) 65° C. When the addition is complete, the reddish reaction solution is stirred for a further 30 min with cooling. 3.59 ml of methyl iodide are then slowly added drop-wise. The cooling is subsequently removed, and the mixture is stirred for 1 h. For work-up, 160 ml of water are carefully added. The solution is subsequently extracted twice with 130 ml of ethyl acetate each time. The aqueous phase is cooled in an ice bath with stirring, acidified using 1.0 M HCl and filtered after 30 min. The filter cake is rinsed with cold water and subsequently recrystallised from 2-propanol. The crystals are filtered off with suction and dried for 2 h at 70° C. in vacuo, giving 1.90 g of the title compound as a colourless, crystalline solid having a melting point of 176.7° C.; MS: 194.2 (M+); TLC: Rf=0.29 (diethyl ether/petroleum ether 1:1 parts by volume).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.59 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[C:4]=1[CH3:13].[Li][CH:15](CC)C.CI>O1CCCC1>[CH2:12]([C:5]1[C:4]([CH3:13])=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])[CH3:15]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C(=C(C(=O)O)C=C1)C)C
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
3.59 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
the reddish reaction solution is stirred for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
65° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The cooling is subsequently removed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
For work-up, 160 ml of water are carefully added
EXTRACTION
Type
EXTRACTION
Details
The solution is subsequently extracted twice with 130 ml of ethyl acetate each time
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase is cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered after 30 min
Duration
30 min
WASH
Type
WASH
Details
The filter cake is rinsed with cold water
CUSTOM
Type
CUSTOM
Details
subsequently recrystallised from 2-propanol
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried for 2 h at 70° C. in vacuo
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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